(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane
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Overview
Description
(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10ClFOS It is characterized by the presence of chloro, ethoxy, and fluorophenyl groups attached to a sulfane moiety
Preparation Methods
The synthesis of (2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloro group to the phenyl ring.
Ethoxylation: Addition of the ethoxy group to the phenyl ring.
Fluorination: Introduction of the fluorine atom to the phenyl ring.
Sulfurization: Attachment of the sulfane moiety to the phenyl ring.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane moiety to thiols or other sulfur-containing groups.
Substitution: The chloro, ethoxy, and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane can be compared with similar compounds such as:
(2-Chloro-3-ethoxyphenyl)(methyl)sulfane: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
(2-Chloro-6-fluorophenyl)(methyl)sulfane: Lacks the ethoxy group, which may influence its solubility and interaction with other molecules.
(3-Ethoxy-6-fluorophenyl)(methyl)sulfane:
Properties
IUPAC Name |
2-chloro-1-ethoxy-4-fluoro-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFOS/c1-3-12-7-5-4-6(11)9(13-2)8(7)10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYBLTAYXQJZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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